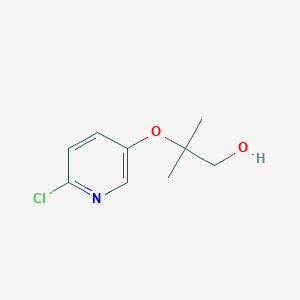
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol
Vue d'ensemble
Description
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol , also known by its IUPAC name 2-[(6-chloropyridin-3-yl)oxy]acetonitrile , is a chemical compound with the molecular formula C₇H₅ClN₂O . It is a white crystalline powder with a molecular weight of approximately 168.58 g/mol . The compound exhibits interesting properties and has potential applications in various fields.
Synthesis Analysis
The synthesis of 2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol involves several steps. While I don’t have specific details on the synthetic route, it typically starts with the chlorination of pyridine followed by further functionalization to introduce the hydroxy and nitrile groups. Researchers have explored various synthetic methods to obtain this compound efficiently.
Molecular Structure Analysis
The molecular structure of 2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol consists of a chloropyridine ring linked to an acetonitrile group via an oxygen atom. The chlorine atom is positioned at the 6-position of the pyridine ring. The presence of the hydroxy group (attached to the oxygen) and the nitrile group adds to its chemical versatility.
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. Some potential reactions include nucleophilic substitution, condensation reactions, and cyclization processes. Researchers have investigated its reactivity and compatibility with other reagents to explore its synthetic utility.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : White crystalline powder.
- Melting Point : Varies based on crystalline form.
- Solubility : Soluble in organic solvents.
- Chemical Properties :
- Reactivity : Reacts with nucleophiles, acids, and bases.
- Stability : Stable under normal conditions.
- Hydrolysis : May undergo hydrolysis in aqueous solutions.
Applications De Recherche Scientifique
Biofuel Production and Enzyme Engineering
- Anaerobic Biofuel Production : A study on isobutanol, a biofuel, demonstrated the engineering of ketol-acid reductoisomerase and alcohol dehydrogenase enzymes in Escherichia coli for anaerobic production. The engineered pathway allowed for 100% theoretical yield, showcasing the potential of modifying biochemical pathways for efficient biofuel production (Bastian et al., 2011).
Chemical Synthesis and Molecular Probes
- Synthesis of Electrophilic and Nucleophilic Compounds : Research involving the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran used alpha-nitro ketone intermediates. These compounds served as probes for studying the Drosophila nicotinic receptor interaction, indicating their importance in neuroscience research (Zhang, Tomizawa, & Casida, 2004).
Corrosion Inhibition
- Investigation of Schiff Base Compounds : A study explored Schiff base compounds as corrosion inhibitors for mild steel in acidic solutions. This research is crucial for developing more effective corrosion-resistant materials and coatings, demonstrating how chemical compounds can significantly impact material science (Leçe, Emregül, & Atakol, 2008).
Supramolecular Chemistry
- Supramolecular Structures : Research into the supramolecular structures of compounds related to 2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol revealed insights into molecular polarization and hydrogen bonding. Such studies are fundamental in understanding molecular interactions, which are essential in drug design and material science (Cheng et al., 2011).
Analytical Chemistry
- Ion Trap Mass Spectrometry : A study utilized ion trap mass spectrometry for analyzing the photooxidation products of biogenic hydrocarbons. This research highlights the compound's relevance in atmospheric chemistry, understanding the oxidative capacity of the atmosphere, and the formation of secondary organic aerosols (Spaulding et al., 2002).
Safety And Hazards
- Safety Precautions :
- Handle in a well-ventilated area.
- Use appropriate personal protective equipment (PPE).
- Avoid skin and eye contact.
- Hazards :
- Irritant to skin and eyes.
- Harmful if ingested.
- Dispose of properly according to regulations.
Orientations Futures
Researchers should explore the following aspects:
- Biological Activity : Investigate potential pharmacological properties.
- Derivatives : Synthesize derivatives for enhanced properties.
- Scale-Up : Optimize synthetic routes for large-scale production.
Propriétés
IUPAC Name |
2-(6-chloropyridin-3-yl)oxy-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-9(2,6-12)13-7-3-4-8(10)11-5-7/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATHVPKKYZRYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)OC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Chloropyridin-3-yloxy)-2-methylpropan-1-ol | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


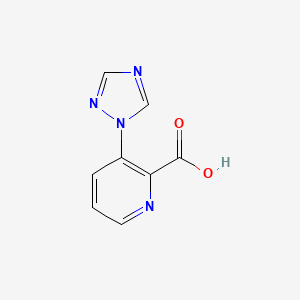
![3-[(Cyclobutylmethyl)amino]benzoic acid](/img/structure/B1449226.png)
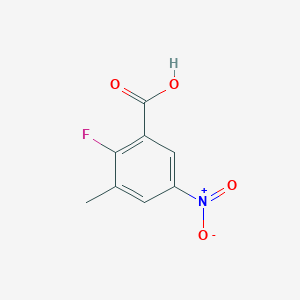
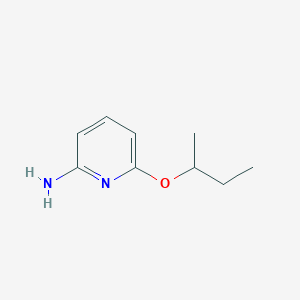
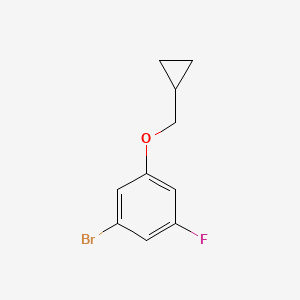
![2-[(2-Hydrazinyl-6-methylpyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B1449230.png)
![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine](/img/structure/B1449231.png)
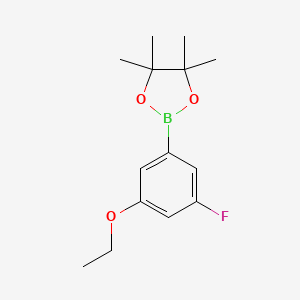
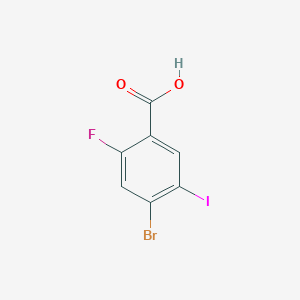
![1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1449243.png)
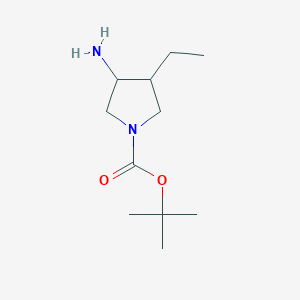
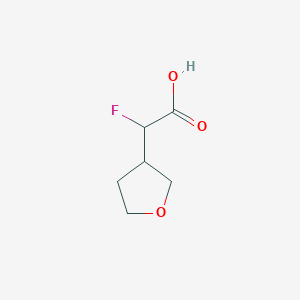
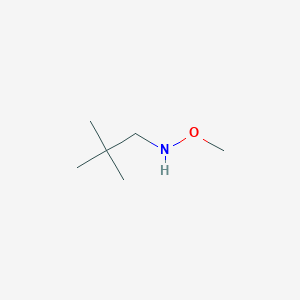
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine](/img/structure/B1449247.png)